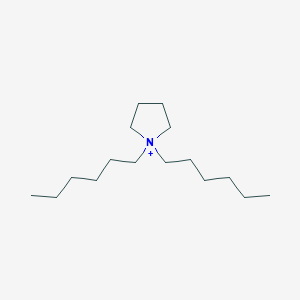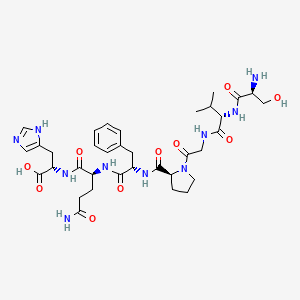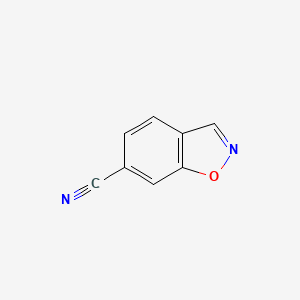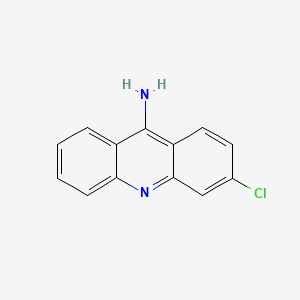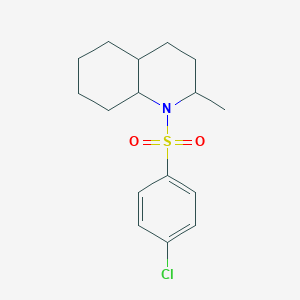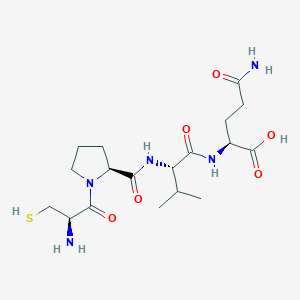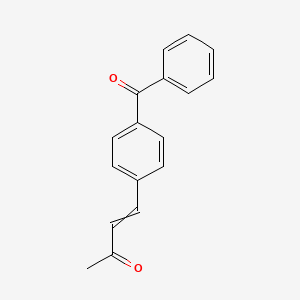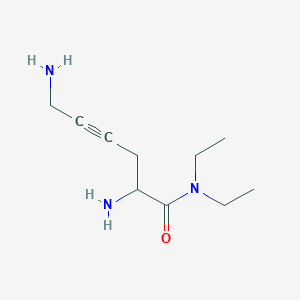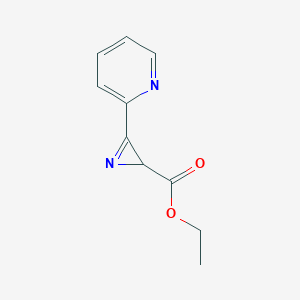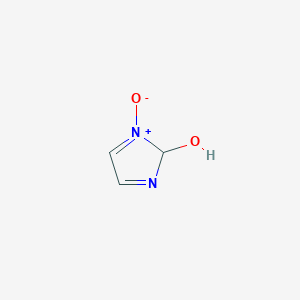
5-Bromo-6-chloropyridine-3-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloropyridine-3-sulfonyl azide is a chemical compound with significant utility in organic synthesis and scientific research. It is a derivative of pyridine, featuring bromine, chlorine, and sulfonyl azide functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl azide typically involves the reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with sodium azide. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of industrial-grade reagents and solvents, along with precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloropyridine-3-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in alkyne-azide cycloaddition reactions.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
5-Bromo-6-chloropyridine-3-sulfonyl azide is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of the bromine and chlorine substituents on the pyridine ring, which influence the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-chloropyridine-3-sulfonyl chloride: A precursor to the azide compound, used in similar synthetic applications.
5-Bromo-6-chloropyridine-3-sulfonamide: Another derivative with different reactivity and applications.
6-Chloropyridine-3-sulfonyl azide: Lacks the bromine substituent, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-6-chloropyridine-3-sulfonyl azide is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and its applications in diverse scientific fields.
Propiedades
Número CAS |
920756-47-4 |
|---|---|
Fórmula molecular |
C5H2BrClN4O2S |
Peso molecular |
297.52 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-N-diazopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H2BrClN4O2S/c6-4-1-3(2-9-5(4)7)14(12,13)11-10-8/h1-2H |
Clave InChI |
KILYDZVCVFZQEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
